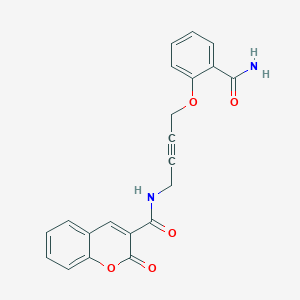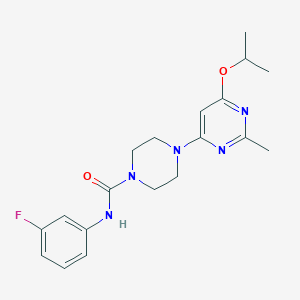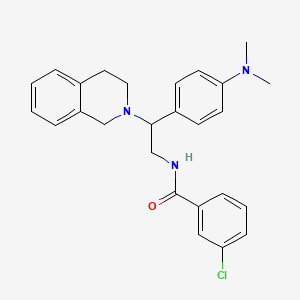
4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 339016-79-4. It has a molecular weight of 240.26 and its IUPAC name is 4-methoxy-2-(4-methylphenoxy)nicotinonitrile .
Molecular Structure Analysis
The InChI code for “4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile” is 1S/C14H12N2O2/c1-10-3-5-11(6-4-10)18-14-12(9-15)13(17-2)7-8-16-14/h3-8H,1-2H3 .Physical And Chemical Properties Analysis
“4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile” is a solid compound .科学的研究の応用
Synthesis and Characterization
Synthesis Techniques
The synthesis of pyridine derivatives, including those similar to 4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile, involves various chemical reactions that offer insight into their structural features. For example, the synthesis and X-ray spectroscopic analysis of pyridine derivatives highlight the utility of IR and electronic spectroscopy, UV-vis absorption, and fluorescence spectroscopy in understanding their optical properties (Cetina et al., 2010). These techniques provide essential data on the effects of substituents on the compounds' emission spectra, further confirmed by single-crystal X-ray diffraction methods.
Structural Analysis
The structural analysis of these compounds, as determined through X-ray diffraction, reveals intricate details about their molecular geometry, including the impacts of different substituents on the compounds' properties. This information is crucial for understanding how these compounds interact at the molecular level and their potential applications in various scientific domains (Tranfić et al., 2011).
Applications in Material Science and Chemistry
Antibacterial Activity
Research on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives has shown that these compounds exhibit significant antimicrobial activity against various aerobic and anaerobic bacteria. This finding suggests potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Corrosion Inhibition
The compound and its derivatives have been explored as corrosion inhibitors for metals in acidic environments. Their ability to form protective films on metal surfaces, thereby preventing corrosion, indicates their potential industrial applications in protecting materials (Ansari et al., 2015).
Emerging Research Areas
Sensors and Optical Devices
Pyridine derivatives have also been investigated for their potential in developing sensors and optical devices. Their unique fluorescence properties can be harnessed for detecting various substances, indicating their application in creating sensitive and selective chemical sensors (Roja et al., 2020).
Material Chemistry
The synthesis and device characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups have been studied for their stability and optical properties. These findings open pathways to their application in material chemistry, particularly in developing materials with specific optical characteristics (El-Menyawy et al., 2019).
Safety and Hazards
特性
IUPAC Name |
4-methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-10-3-5-11(6-4-10)18-14-12(9-15)13(17-2)7-8-16-14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFQFOQJCLFJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2556317.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556319.png)

![1-[(2-Chlorophenyl)methyl]indol-6-amine](/img/structure/B2556321.png)
![(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2556322.png)

![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2556324.png)
![4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B2556325.png)
![2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride](/img/structure/B2556326.png)


![ethyl 4-[(2,6-dimethyl-4-pyrimidinyl)oxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2556335.png)